molecular formula C8H3BrClF3N2 B12850129 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12850129
M. Wt: 299.47 g/mol
InChI Key: LSDPWJIAVPXHPS-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is a sophisticated chemical building block designed for medicinal chemistry and anticancer research. The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to purine nucleotides, allowing it to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . This multi-halogenated and trifluoromethyl-substituted derivative is particularly valuable for the synthesis of novel compounds targeting key oncogenic processes. Researchers utilize this and similar benzimidazole derivatives as key intermediates in developing potential therapeutic agents that act as enzyme inhibitors . Benzimidazole-based compounds have demonstrated potent activity as topoisomerase inhibitors, Poly (ADP-ribose) polymerase (PARP) inhibitors, and protein kinase inhibitors, including those targeting EGFR, VEGFR-2, and PDGFR . The presence of bromo and chloro substituents offers distinct synthetic handles for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) to optimize potency and selectivity . Beyond oncology, the benzimidazole pharmacophore is widely investigated for its broad pharmacological significance, including antimicrobial, antiviral, and antiprotozoal activities, making this compound a versatile precursor for multi-therapeutic research programs . This product is intended for use in laboratory research as a synthetic intermediate or biological probe to investigate novel cellular pathways and therapeutic strategies.

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-5-3(10)1-2-4-6(5)15-7(14-4)8(11,12)13/h1-2H,(H,14,15)

InChI Key

LSDPWJIAVPXHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)Br)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted o-Phenylenediamines

  • Starting Materials: 4-bromo-5-chloro-o-phenylenediamine or derivatives substituted with trifluoromethyl groups.

  • Procedure: The diamine is reacted with a carbonyl source such as carbonyl di-imidazole or aldehydes in the presence of acidic catalysts like trifluoroacetic acid and BF3·OEt2 in solvents such as propylene glycol or dichloromethane.

  • Conditions: Heating at 110°C for 6 hours is typical to promote cyclization.

  • Workup: After reaction completion, the mixture is cooled, washed with water, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using ethyl acetate and chloroform mixtures (e.g., 95:5) as eluents.

Halogenation Using Phosphorus Oxybromide

  • Starting Material: 5,6-dichlorobenzimidazol-2-one or related benzimidazole intermediates.

  • Procedure: Reacting the benzimidazol-2-one with phosphorus oxybromide under reflux in ethyl acetate for extended periods (e.g., 29 hours) introduces bromine at the 2-position.

  • Workup: The reaction mixture is cooled, quenched with water, and the organic phase is separated, washed, treated with charcoal, and evaporated to yield the brominated product.

  • Yield: Typical yields are around 70-77%.

Introduction of Trifluoromethyl Group

  • Starting Materials: 4-trifluoromethyl-o-phenylenediamine or trifluoromethyl-substituted benzimidazole aldehydes.

  • Procedure: Condensation of trifluoromethyl-substituted diamines with aldehydes under reflux in solvents like DMF with sodium metabisulfite as an additive.

  • Conditions: Heating at 120°C under nitrogen atmosphere for 18 hours.

  • Workup: After cooling, the mixture is poured into water, extracted with ethyl acetate, dried, and purified by recrystallization.

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Cyclization of 4-bromo-5-chloro-o-phenylenediamine with trifluoroacetic acid and BF3·OEt2 in propylene glycol 110°C, 6 h ~56 Purification by silica gel chromatography
2 Bromination of benzimidazole intermediate with phosphorus oxybromide Reflux in ethyl acetate, 29 h 70-77 Workup includes charcoal treatment
3 Condensation with trifluoromethyl-substituted aldehyde in DMF with sodium metabisulfite 120°C, 18 h, N2 atmosphere 60-70 Recrystallization from ethanol
  • The use of phosphorus oxybromide is a reliable method for selective bromination at the 2-position of benzimidazole derivatives, providing good yields and purity.

  • Cyclization reactions benefit from acid catalysis (trifluoroacetic acid and BF3·OEt2), which promotes efficient ring closure and incorporation of trifluoromethyl groups.

  • The trifluoromethyl substituent enhances the compound's stability and biological activity, and its introduction via substituted diamines or aldehydes is preferred for regioselectivity.

  • Purification by silica gel chromatography and recrystallization ensures high purity, critical for subsequent biological evaluation.

  • Reaction times are relatively long (6-29 hours), reflecting the need for controlled conditions to avoid side reactions and ensure selectivity.

Method Starting Material Key Reagents Conditions Yield Range Advantages Limitations
Cyclization of substituted o-phenylenediamines 4-bromo-5-chloro-o-phenylenediamine Trifluoroacetic acid, BF3·OEt2, propylene glycol 110°C, 6 h ~56% Direct ring formation, incorporation of trifluoromethyl Requires careful control of temperature and acid
Halogenation with phosphorus oxybromide 5,6-dichlorobenzimidazol-2-one Phosphorus oxybromide, ethyl acetate Reflux, 29 h 70-77% Selective bromination Long reaction time, handling of corrosive reagents
Condensation with trifluoromethyl aldehydes Substituted diamines Sodium metabisulfite, DMF 120°C, 18 h, N2 atmosphere 60-70% Efficient trifluoromethyl incorporation Requires inert atmosphere, high temperature

The preparation of 4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves a multi-step synthetic approach combining cyclization of halogenated and trifluoromethyl-substituted o-phenylenediamines, selective bromination, and condensation reactions. The methods leverage acid catalysis, halogenating agents like phosphorus oxybromide, and controlled reaction conditions to achieve high yields and purity. These preparation strategies are well-documented in patent literature and peer-reviewed research, providing a robust foundation for the synthesis of this compound for pharmaceutical and chemical research applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution reactions: Where halogen atoms can be replaced by other functional groups.

    Oxidation and reduction reactions: To modify the oxidation state of the compound.

    Coupling reactions: To form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Often involve nucleophiles such as amines or thiols.

    Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has indicated that 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole exhibits promising biological activity, particularly as an antimicrobial and anticancer agent. The compound's mechanism of action may involve the inhibition of specific enzymes or binding to receptors that are pivotal in disease processes. This interaction can modulate cellular signaling pathways, influencing gene expression and cellular functions.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit various enzymes, which is critical for its pharmacological profile. For instance, it has been evaluated for its ability to interact with enzymes involved in cancer progression, such as BCL6, a transcriptional repressor linked to diffuse large B-cell lymphoma. Inhibitors derived from benzimidazole structures have been reported to cause the degradation of BCL6 in preclinical models, highlighting the therapeutic potential of this class of compounds .

Synthetic Pathways

The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step reactions that include bromination and chlorination processes. Continuous flow reactors are often employed in industrial settings to enhance yield and purity during synthesis. The structural modifications of benzimidazole derivatives have been extensively studied to optimize their biological activities.

Synthetic Method Reagents Used Yield
BrominationBromineHigh
ChlorinationChlorineModerate
TrifluoromethylationTrifluoromethyl reagentVariable

Material Science Applications

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole also finds applications in materials science due to its unique chemical properties. It can serve as a building block for synthesizing more complex molecules used in various industrial applications, including polymers and coatings that require specific thermal and chemical stability.

Biological Evaluation

A study published in a peer-reviewed journal assessed the biological activity of several benzimidazole derivatives, including 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole. The evaluation revealed strong inhibitory effects against acetylcholinesterase enzymes, which are crucial for neurotransmission. This finding suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Pharmacokinetic Optimization

Another significant study focused on optimizing the pharmacokinetic properties of benzimidazole derivatives to enhance their efficacy as therapeutic agents. The research highlighted the importance of structural modifications in improving bioavailability and reducing toxicity, thus paving the way for clinical applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole can be contextualized by comparing it to structurally related benzimidazole derivatives. Key differences in substituent position, halogen type, and functional groups significantly influence activity, solubility, and stability.

Key Observations

Halogen Effects: Bromine at position 4 (vs. Chlorine at position 5 is conserved in high-activity derivatives (e.g., Compound 60), suggesting its critical role in target binding .

Trifluoromethyl Group :

  • The -CF₃ group at position 2 is a common feature in potent derivatives, contributing to electron-withdrawing effects and metabolic resistance .

Substituent Position :

  • Positional isomerism (e.g., bromo at 4 vs. 6) alters molecular geometry, affecting binding to biological targets. For example, 6-bromo-5-chloro-4-methyl-2-CF₃-benzimidazole may exhibit reduced activity due to steric clashes .

Functional Group Variations: Methoxy (-OCH₃) at position 5 (vs. Methyl (-CH₃) at position 1 (Compound 60) may improve solubility but could limit interactions with deep binding pockets .

Biological Activity

4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole family, characterized by its unique molecular structure, which includes bromine, chlorine, and trifluoromethyl substituents. Its molecular formula is C8H3BrClF3N2C_8H_3BrClF_3N_2. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The presence of halogen substituents in the benzimidazole core enhances its lipophilicity and metabolic stability, making it a promising candidate in medicinal chemistry. The trifluoromethyl group significantly influences the compound's electronic properties, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole exhibits notable antimicrobial properties. A comparative study using the broth microdilution method found that various benzimidazole derivatives, including this compound, displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics such as ampicillin and ciprofloxacin .

Compound MIC (μg/ml) Target Organism
4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole50Salmonella typhi
Standard Antibiotics
Ampicillin100Salmonella typhi
Ciprofloxacin25Salmonella typhi

Anticancer Activity

The anticancer potential of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole has been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound effectively inhibited cell proliferation in several cancer types, including lung (A549) and cervical (HeLa) cancers. The IC50 values obtained from MTT assays indicated that it outperformed some standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (μM) Standard Drug Standard Drug IC50 (μM)
A54915Doxorubicin20
HeLa10Doxorubicin25

The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole may involve enzyme inhibition or receptor binding that modulates cellular signaling pathways. Studies suggest that it can interact with DNA, potentially influencing gene expression and cellular functions. This interaction is critical for understanding its pharmacological profile and therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of benzimidazole derivatives similar to 4-Bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole:

  • Anticancer Efficacy : A study demonstrated that derivatives with trifluoromethyl substitutions exhibited significant cytotoxicity against HeLa cells, leading to apoptosis through G0/G1 and G2/M phase arrest in the cell cycle.
  • Antimicrobial Screening : Another investigation highlighted the effectiveness of benzimidazole derivatives against protozoan parasites, indicating that structural modifications can enhance biological activity significantly .

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-5-chloro-2-(trifluoromethyl)-1H-benzimidazole, and how can reaction efficiency be optimized?

Methodological Answer:

  • Phillips Cyclocondensation : React 1,2-phenylenediamine derivatives with trifluoroacetic acid under reflux conditions. Bromination and chlorination steps can be introduced using N-bromosuccinimide (NBS) or chlorine donors (e.g., Cl2 gas) in solvents like CCl4 or DMF.
  • Purification Challenges : Column chromatography or recrystallization may fail due to similar polarity of mono-/di-/tri-substituted byproducts. Use GC-MS or <sup>1</sup>H NMR to monitor reaction progress and optimize stoichiometry (e.g., excess NBS for full bromination) .
  • Crystallization : Slow vapor diffusion of hexanes into chloroform solutions yields single crystals for structural validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using SHELXL/SHELXS software for bond-length analysis and disorder modeling (e.g., trifluoromethyl group orientation). Validate with R-factors (<0.06 for high precision) .
  • Spectroscopy :
    • IR : Identify characteristic C-F stretches (~1100–1250 cm<sup>-1</sup>) and benzimidazole N-H vibrations (~3400 cm<sup>-1</sup>). Use KBr pellets or mineral oil mulls for sample preparation .
    • NMR : <sup>19</sup>F NMR detects trifluoromethyl environments; <sup>1</sup>H NMR distinguishes aromatic protons and substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks, as halogenated benzimidazoles may release toxic vapors.
  • Emergency Response : For skin contact, wash with 10% sodium bicarbonate; for ingestion, administer activated charcoal and seek immediate medical attention .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing and stability of this compound?

Methodological Answer:

  • Graph Set Analysis : Use Mercury software to identify C–H⋯N hydrogen bonds (e.g., R2<sup>2</sup>(6) motifs) and quantify dihedral angles between benzimidazole and substituent rings. Compare with Cambridge Structural Database (CSD) entries for similar derivatives .
  • Thermal Stability : Correlate packing density (from X-ray data) with DSC/TGA results. Tightly packed structures with multiple weak interactions often show higher melting points .

Q. What strategies can improve the aqueous solubility of this compound for pharmacological testing without compromising bioactivity?

Methodological Answer:

  • Cyclodextrin Complexation : Form inclusion complexes with methyl-β-cyclodextrin (MβCD) or 2-hydroxypropyl-β-cyclodextrin (HPβCD). Use phase-solubility studies to determine binding constants (e.g., K1:1 ~10<sup>3</sup> M<sup>−1</sup>) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the N1 position, balancing lipophilicity (logP) and solubility (logS) via QSAR modeling .

Q. How does the trifluoromethyl group modulate the compound’s antiparasitic activity against Giardia intestinalis or Trichomonas vaginalis?

Methodological Answer:

  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., tubulin polymerization for anthelmintic activity). Compare IC50 values of trifluoromethyl derivatives against non-fluorinated analogs.
  • Electron-Withdrawing Effects : The -CF3 group enhances electrophilicity, improving binding to parasitic cysteine proteases. Validate via molecular docking (PDB: 1CWU) .

Q. What crystallographic challenges arise during refinement of structures with disordered trifluoromethyl groups, and how are they resolved?

Methodological Answer:

  • Disorder Modeling : Split CF3 into two orientations with occupancy ratios (e.g., 70:30). Use SHELXL’s PART instruction and restrain bond lengths/angles to prevent overfitting .
  • Validation Tools : Check ADDSYM in PLATON for missed symmetry and Rint values to ensure data quality. Cross-validate with Hirshfeld surface analysis .

Q. How can computational methods predict the compound’s reactivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., bromine at C4 as a Suzuki coupling handle). Calculate Fukui indices for electrophilic/nucleophilic attack .
  • Reaction Feasibility : Simulate cross-coupling energetics (ΔG‡) with Pd(PPh3)4 catalysts. Compare with experimental yields from analogous bromobenzimidazoles .

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